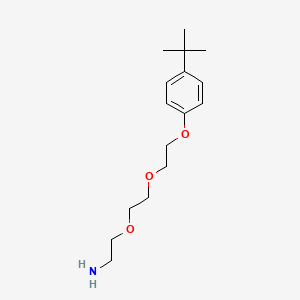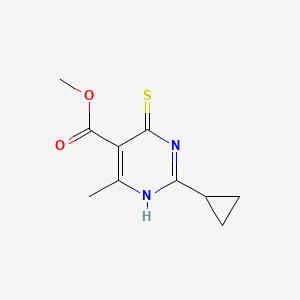![molecular formula C13H13NO2S B12829883 N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine is a complex organic compound that features a combination of a thiophene ring, a benzo[d][1,3]dioxole moiety, and an amine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and formaldehydeThe final step involves the methylation of the amine group using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Benzo[d][1,3]dioxole derivatives: Compounds such as piperonal and sesamol.
Uniqueness
N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
属性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC 名称 |
N-methyl-N-(thiophen-2-ylmethyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C13H13NO2S/c1-14(8-11-3-2-6-17-11)10-4-5-12-13(7-10)16-9-15-12/h2-7H,8-9H2,1H3 |
InChI 键 |
NJWITISJBGJGEU-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CS1)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidin-2(1H)-one](/img/structure/B12829820.png)

![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)



![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)



![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
